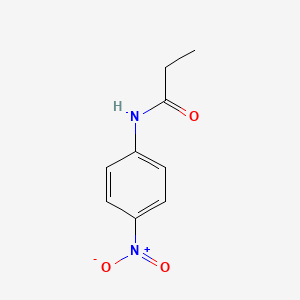

N-(4-Nitrophenyl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHRFANWCYGWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197546 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-93-5 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Nitrophenyl)propionamide, a valuable chemical intermediate. It details its chemical and physical properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory use.

Core Chemical Identity

This compound is a nitroaromatic compound belonging to the amide class. Its structure features a propionamide group attached to a p-nitroaniline core.

Systematic IUPAC Name: N-(4-nitrophenyl)propanamide[1]

Synonyms: p-Nitropropionanilide, 4-Nitro-propionylanilide[1]

Key Identifiers:

-

CAS Number: 4850-93-5[1]

-

Molecular Formula: C₉H₁₀N₂O₃[1]

-

Molecular Weight: 194.19 g/mol [1]

-

InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 187-189 °C | [4] |

| Boiling Point (Predicted) | 411.7 ± 28.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 13.91 ± 0.70 | [1] |

Solubility: While comprehensive experimental solubility data is not widely published, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexane.

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 4-nitroaniline with propionyl chloride. This electrophilic substitution reaction on the amine group is a common method for amide formation.

Reaction Scheme:

Caption: Synthesis of this compound from 4-nitroaniline and propionyl chloride.

Detailed Experimental Protocol:

This protocol is based on established laboratory procedures for the synthesis of similar amides.[1]

Materials:

-

4-Nitroaniline (1.0 eq)

-

Propionyl chloride (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitroaniline (e.g., 7.5 mmol, 1.04 g) in anhydrous dichloromethane (30 mL).[1]

-

Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride (e.g., 7.5 mmol, 0.70 mL) dropwise to the stirred solution.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Workup and Isolation:

-

Upon reaction completion (which can be monitored by thin-layer chromatography), filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Wash the resulting crude solid with hexane (10 mL) to remove nonpolar impurities.[1]

-

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Note on Yield: The reported yield for a similar, unoptimized procedure was 26%.[1] Optimization of reaction conditions, such as the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, may improve the yield.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature. The protons meta to the nitro group will be slightly upfield.

-

Amide Proton (NH): A broad singlet, typically in the region of δ 8.0-10.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Propionyl Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.0-2.5 ppm). The CH₂ group will be adjacent to the carbonyl and thus further downfield than the CH₃ group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, typically δ 170-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group will be the most downfield, and the carbon bearing the amide group will also be significantly downfield.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 10-30 ppm) corresponding to the CH₂ and CH₃ of the propionyl group.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

-

NO₂ Asymmetric and Symmetric Stretches: Strong peaks around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 194.07.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the propionyl group, the nitro group, and other characteristic amide bond cleavages.

Applications and Areas of Research

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.

Intermediate in Liquid Crystal Synthesis

Nitroaromatic compounds are often utilized as precursors in the synthesis of liquid crystals.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to create the mesogenic core of a liquid crystal molecule. The rigid nature of the aromatic ring in this compound makes it a suitable building block for these materials.

Precursor for Biologically Active Molecules

While there is limited direct research on the biological activity of this compound itself, the broader class of nitroaromatic compounds and specifically N-aryl amides have shown a wide range of biological activities.

-

Antimicrobial and Anticancer Potential: Related compounds, such as N-(4'-substituted phenyl)-l-prolinamides, have demonstrated promising in vitro anticancer and antimicrobial activities.[6][7] The 4-nitrophenyl moiety is a common feature in various biologically active molecules.

-

Enzyme Substrates and Inhibitors: The p-nitrophenyl group is frequently incorporated into synthetic enzyme substrates. Cleavage of the substrate by an enzyme releases p-nitrophenol, which is a chromophore that can be easily quantified spectrophotometrically.

The synthesis of derivatives of this compound could be a promising avenue for the discovery of new therapeutic agents.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

Irritant: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: The toxicological properties have not been fully investigated. As with all nitroaromatic compounds, it should be handled as potentially toxic.

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. While a significant amount of data exists for this compound, further research into its biological activities and the optimization of its synthesis would be beneficial. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their research endeavors.

References

- Akhter, Z., Siddiqi, H. M., Mirza, A. M., & Hussain, R. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o108.

- Osinubi, A. D., Izunobi, J. U., & Familoni, O. B. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.

- Osinubi, A. D., Izunobi, J. U., Bao, X., & Familoni, O. B. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

- Ertan, T., Yildiz, I., Tekiner-Gulbas, B., Bolelli, K., Temiz-Arpaci, O., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3627923, this compound. Retrieved from [Link].

-

Polysil. (n.d.). This compound. Retrieved from [Link]

- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

-

SpectraBase. (n.d.). N-(4-nitrophenyl)prop-2-ene-1-sulfonamide. Retrieved from [Link]

- The Royal Society of Chemistry. (2014).

-

University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

-

Polysil. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 4850-93-5 [chemicalbook.com]

- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Polysil [polycil.co.uk]

- 4. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]

- 5. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(4-Nitrophenyl)propionamide is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a propionamide group attached to a p-nitrophenyl ring, offers distinct reaction sites that are crucial for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, spectroscopic characterization, reactivity, and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a thorough technical understanding of this compound.

Compound Identification and Structure

This compound is unequivocally identified by its unique chemical identifiers and molecular structure. The presence of an amide linkage, an aromatic ring, and a nitro group defines its chemical behavior and potential applications.

-

Common Synonyms: this compound, p-Nitropropionanilide[2]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups. This compound is a stable solid under standard conditions.

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | White powder | [4] |

| Melting Point | 187-189 °C | [1][5] |

| Boiling Point | 411.7 ± 28.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents like dichloromethane. | [4] |

Synthesis and Purification

This compound is most commonly synthesized via the acylation of 4-nitroaniline. This electrophilic substitution reaction on the amine group is a standard method for forming amides.

Synthesis Pathway Overview

The reaction involves the nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of an acylating agent, such as propionyl chloride or propionic anhydride.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a standard laboratory procedure for the synthesis of this compound.[4]

Materials:

-

4-Nitroaniline (1.04 g, 7.5 mmol)

-

Propionyl chloride (0.70 mL, 7.5 mmol)[4]

-

Dichloromethane (DCM, 30 mL)

-

Hexane (10 mL)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

Reactant Dissolution: To a 100 mL round-bottom flask, add 4-nitroaniline (1.04 g) and dissolve it in dichloromethane (30 mL) with magnetic stirring.

-

Rationale: DCM is an excellent solvent for both reactants and is relatively inert under these reaction conditions, preventing unwanted side reactions.

-

-

Acylating Agent Addition: Slowly add propionyl chloride (0.70 mL) to the solution.

-

Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The reaction produces HCl as a byproduct; in some protocols, a non-nucleophilic base like triethylamine or pyridine is added to neutralize the acid and drive the reaction to completion.

-

-

Reaction: Stir the reaction mixture at room temperature overnight.[4]

-

Rationale: Allowing the reaction to proceed overnight ensures maximum conversion of the starting materials to the desired product.

-

-

Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[4]

-

Rationale: Filtration removes any insoluble byproducts or salts. Rotary evaporation is an efficient method for removing a volatile solvent like DCM without degrading the product.

-

-

Purification: Wash the resulting crude solid with hexane (10 mL) to remove any remaining impurities.[4]

-

Rationale: Hexane is a non-polar solvent that is effective at washing away non-polar impurities, such as residual propionyl chloride, while the more polar amide product remains as a solid.

-

-

Drying: Dry the final product under vacuum to afford this compound as a white powder.[4] The reported yield for this specific procedure is 26% (0.38 g).[4]

-

Rationale: Vacuum drying ensures the complete removal of residual solvents. The yield can often be optimized by adjusting reaction conditions, such as including a base.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, key absorptions are expected for the N-H, C=O, and N-O bonds.

-

N-H Stretch: A characteristic absorption band is expected around 3300-3500 cm⁻¹, typical for a secondary amide.[6]

-

C=O Stretch (Amide I): A strong, sharp peak is anticipated in the region of 1650-1690 cm⁻¹, indicative of the carbonyl group in the amide.[6]

-

N-O Stretch (Nitro Group): Two strong bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[7]

¹H NMR (Proton NMR):

-

Aromatic Protons: The four protons on the nitrophenyl ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The para-substitution pattern leads to an AA'BB' splitting system.

-

Amide Proton (N-H): A broad singlet is expected, typically in the δ 8.0-9.5 ppm range, whose chemical shift can be concentration and solvent-dependent.

-

Propionyl Protons (-CH₂CH₃): The ethyl group will show a quartet for the methylene (-CH₂) protons (adjacent to three protons) and a triplet for the methyl (-CH₃) protons (adjacent to two protons), typically in the δ 2.2-2.6 ppm and δ 1.1-1.3 ppm regions, respectively.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the δ 170-175 ppm range.[8]

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the amide nitrogen (C-NH) will be the most downfield (δ 140-150 ppm), while the other two carbons will appear in the δ 118-130 ppm range.[9]

-

Propionyl Carbons (-CH₂CH₃): The methylene carbon (-CH₂) will appear around δ 25-35 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield, typically around δ 8-12 ppm.[8]

Reactivity and Applications

The chemical reactivity of this compound is dominated by the nitro and amide functional groups.

Key Reactions

-

Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the nitro group to an amine (NH₂). This transformation yields N-(4-aminophenyl)propionamide, a key precursor for many pharmaceuticals, including the analgesic phenacetin and its derivatives.[10] Common reducing agents include H₂/Pd-C, Sn/HCl, or sodium dithionite. This resulting aromatic amine is a versatile nucleophile for further functionalization.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-nitroaniline and propionic acid. This reaction is generally less utilized synthetically but is important for understanding the compound's stability.

Applications in Research and Drug Development

-

Synthetic Intermediate: Its primary role is as a building block. The protected amine (as an amide) allows for selective reactions elsewhere on the molecule before deprotection or modification. The reduction of the nitro group to an amine provides a key functional group for building more complex structures.[11][12]

-

Precursor for Biologically Active Molecules: Derivatives of this compound have been investigated for various biological activities. For instance, related prolinamide structures have been studied for their anticancer properties.[11][13] The 4-aminophenol scaffold, accessible from this compound, is a common feature in many analgesic and antipyretic drugs.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[14][15] Avoid formation of dust and aerosols.[14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[15][16]

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[14][16][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

This compound is a well-characterized chemical intermediate with significant utility in organic synthesis. Its straightforward preparation, combined with the versatile reactivity of its nitro and amide groups, makes it a valuable precursor for the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe application in a research and development setting.

References

-

Chemsrc. This compound | CAS#:4850-93-5. [Link]

-

PubChem, National Center for Biotechnology Information. This compound | C9H10N2O3 | CID 3627923. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide | C9H12BrN3O3. [Link]

-

ChemSynthesis. 2-chloro-N-(4-nitrophenyl)propanamide. [Link]

-

Akhter, Y., et al. (2007). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4137. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 4-Nitrophenol. [Link]

-

Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33333-33346. [Link]

-

ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

- Google Patents. Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

NIST WebBook. Propanamide, N-(4-methoxyphenyl)-. [Link]

-

ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubMed. Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

-

PubChem, National Center for Biotechnology Information. 2-(4-Nitrophenyl)propionic acid | C9H9NO4. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4850-93-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 4850-93-5 [chemicalbook.com]

- 5. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]

- 6. docbrown.info [docbrown.info]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. docbrown.info [docbrown.info]

- 9. scispace.com [scispace.com]

- 10. N-(4-Hydroxyphenyl)propanamide | 1693-37-4 | IP27203 [biosynth.com]

- 11. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. docs.aatbio.com [docs.aatbio.com]

An In-Depth Technical Guide to N-(4-nitrophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-nitrophenyl)propanamide, a valuable chemical intermediate. Drawing upon extensive experience in chemical synthesis and analysis, this document delves into the compound's synthesis, structural characterization, physicochemical properties, and potential applications, with a particular focus on its relevance in the field of drug development. The information presented herein is intended to be a practical resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

N-(4-nitrophenyl)propanamide, with the IUPAC name N-(4-nitrophenyl)propanamide, is an organic compound belonging to the amide family.[1] It is characterized by a propanamide group attached to a phenyl ring which is substituted with a nitro group at the para position.

Chemical Structure:

Caption: General workflow for the synthesis of N-(4-nitrophenyl)propanamide.

Experimental Protocol:

A general procedure for the synthesis of N-(4-nitrophenyl)propanamide involves dissolving 4-nitroaniline in a suitable solvent like dichloromethane, followed by the slow addition of propionyl chloride. [2]The reaction is typically stirred at room temperature. Upon completion, the product can be isolated by filtration and purified by washing with a non-polar solvent like hexane to remove impurities. A reported yield for this method is 26%. [2]For a more detailed and optimized protocol, further experimentation and purification, such as recrystallization, may be necessary to achieve higher purity and yield.

Spectroscopic Characterization

The structural elucidation of N-(4-nitrophenyl)propanamide is confirmed through various spectroscopic techniques. While a dedicated public spectrum for this specific compound is not readily available, the expected spectral data can be inferred from the analysis of similar compounds. [3] ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group of the propanamide moiety, and the amide proton. The aromatic protons would likely appear as two doublets in the downfield region due to the electron-withdrawing nature of the nitro group. The ethyl group would present as a triplet and a quartet. The amide proton would typically be a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six aromatic carbons, with those closer to the nitro and amide groups being shifted downfield. The carbonyl carbon of the amide would appear at a characteristic downfield shift. The two carbons of the ethyl group would be observed in the upfield region.

FT-IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A sharp peak around 3300 cm⁻¹.

-

C=O stretching (Amide I band): A strong absorption band around 1660 cm⁻¹.

-

N-H bending (Amide II band): An absorption around 1550 cm⁻¹.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

-

C-H stretching (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

Applications in Drug Development and Scientific Research

N-(4-nitrophenyl)propanamide serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

While direct pharmacological studies on N-(4-nitrophenyl)propanamide are not extensively documented, its structural motifs are present in various biologically active compounds. For instance, nitroaromatic compounds are known to be precursors for a range of pharmaceuticals. The amide linkage is a fundamental component of many drug molecules, contributing to their stability and binding interactions with biological targets.

Derivatives of similar structures, such as N-(4'-nitrophenyl)-l-prolinamides, have been synthesized and investigated for their antimicrobial and cytotoxic activities. [4]This suggests that N-(4-nitrophenyl)propanamide could be a valuable starting material for the development of novel therapeutic agents.

Sources

Physical and chemical properties of N-(4-Nitrophenyl)propionamide

An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide

Introduction

This compound, also known as N-(4-nitrophenyl)propanamide, is an aromatic amide compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive nitro group and an amide linkage, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including dyes, polymers, and notably, pharmaceutical compounds. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, along with detailed protocols for its synthesis and characterization, tailored for researchers and professionals in chemical and drug development fields.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The universally recognized identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

-

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications, from reaction conditions to formulation.

Physical Properties

The physical state and solubility are primary considerations for handling, storage, and designing experimental protocols such as reaction setups and purification methods.

| Property | Value | Source |

| Appearance | White powder | [5] |

| Melting Point | 187-189 °C | [3][6] |

| Boiling Point | 411.7 ± 28.0 °C at 760 mmHg | [3][5] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ethanol with heat.[7] Information on water solubility is limited, but related nitroanilides are typically poorly soluble in water. | N/A |

| Storage Temperature | Room Temperature, sealed in a dry environment.[5] | N/A |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the electron-withdrawing nitro group and the amide functionality.

-

Stability: The compound is stable under standard laboratory conditions (room temperature, dry environment)[5]. It should be stored away from incompatible materials.

-

Reactivity: The nitro group on the phenyl ring is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. However, this same group can be readily reduced to an amine (NH₂). This transformation is a cornerstone of its utility, providing a pathway to synthesize N-(4-aminophenyl) derivatives, which are common precursors in drug synthesis. The amide bond can be hydrolyzed under strong acidic or basic conditions, though it is generally more stable than an ester linkage.

-

Incompatible Materials: Strong oxidizing agents, reducing agents, strong acids, and strong bases[8].

Synthesis and Purification

A reliable synthesis and purification workflow is essential for obtaining high-purity material for research and development. The most common laboratory-scale synthesis involves the acylation of 4-nitroaniline.

Synthetic Workflow

The synthesis of this compound is typically achieved by reacting 4-nitroaniline with an acylating agent like propionyl chloride or propionic anhydride. The use of a base is often necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a standard procedure for synthesizing this compound from 4-nitroaniline and propionyl chloride[5].

Materials:

-

4-Nitroaniline (1.04 g, 7.5 mmol)

-

Propionyl chloride (0.70 mL, 7.5 mmol)

-

Dichloromethane (DCM) (30 mL)

-

Hexane (for washing)

-

Round-bottom flask, magnetic stirrer, and other standard glassware.

Procedure:

-

Dissolve 4-nitroaniline in 30 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add propionyl chloride to the solution at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.

-

Upon completion (which can be monitored by Thin Layer Chromatography), filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate using a rotary evaporator to remove the dichloromethane solvent.

-

Wash the resulting crude solid product with 10 mL of hexane to remove unreacted starting materials and nonpolar impurities[5].

-

Dry the final product, a white powder, under vacuum[5].

Purification: Recrystallization

For obtaining high-purity material, recrystallization is often employed. The choice of solvent is critical. Given its solubility profile, ethanol or an ethanol/water mixture is a suitable solvent system. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and identity of the synthesized compound.

| Technique | Key Peaks and Interpretation |

| ¹H NMR | Expected signals include: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons of the propionyl group, and two doublets in the aromatic region corresponding to the protons on the nitrophenyl ring. The amide proton (-NH-) will appear as a singlet. |

| IR Spectroscopy | Characteristic absorption bands are expected for: N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and strong asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively)[9]. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 194.19, corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic placement of the nitro and amide groups.

Caption: Role as a synthetic intermediate.

-

Precursor to Amino Derivatives: The most significant application is its use as a precursor to N-(4-aminophenyl)propionamide. The reduction of the nitro group to an amine is a simple yet powerful transformation. This resulting aromatic amine is a versatile nucleophile that can undergo a wide range of reactions, such as diazotization (to form diazonium salts for azo dyes) or further acylation, to build more complex molecular scaffolds.

-

Medicinal Chemistry: Nitroaromatic compounds, while sometimes associated with toxicity, are present in several approved drugs and are actively studied for their potential biological activities, including antimicrobial and antitumoral effects[10]. Substituted prolinamides, which share a similar structural motif, have been investigated for their anticancer activities[11]. The core structure of this compound provides a scaffold that can be modified to explore structure-activity relationships in drug discovery programs.

-

Material Science: The rigid aromatic structure makes it a candidate for incorporation into polymers or liquid crystals[12].

Safety and Handling

As with any chemical, proper safety precautions are paramount.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid dust formation[8].

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat[8].

-

Health Hazards: May cause skin and eye irritation upon contact. Inhalation of dust should be avoided[8]. Health injuries are not expected under normal use[8]. It is not considered carcinogenic.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water[8].

-

Eye Contact: Flush eyes with water for at least 15 minutes[8].

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Make the victim drink water.

-

In all cases of significant exposure or if symptoms persist, seek medical attention.

-

Conclusion

This compound is a compound of significant utility in synthetic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for strategic chemical transformation—primarily the reduction of its nitro group—establish it as a valuable intermediate. For researchers in drug development and material science, a thorough understanding of this compound's characteristics, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and functional molecules.

References

-

This compound | CAS#:4850-93-5 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound | C9H10N2O3 | CID 3627923 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - General Reagents - Xidian Experimental. (n.d.). Retrieved from [Link]

-

N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.). Retrieved from [Link]

-

Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. - ResearchGate. (n.d.). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 4850-93-5 [chemicalbook.com]

- 6. This compound - 通用试剂 - 西典实验 [seedior.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. docbrown.info [docbrown.info]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-Nitrophenyl)propionamide

Foreword: Charting a Course for Discovery

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to the scientific inquiry into N-(4-Nitrophenyl)propionamide , a compound at the intersection of intriguing structural motifs with known biological relevance. While direct studies on this specific molecule are not yet prevalent in the public domain, its chemical architecture—a propionamide functional group attached to a 4-nitrophenyl ring—provides a compelling basis for hypothesizing its potential bioactivities.

This document is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere compilation of data but a strategic framework for investigation. As your guide, I will lead you through the scientific rationale for exploring the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that are the hallmark of rigorous scientific exploration. Every proposed experiment is grounded in established methodologies, and every mechanistic claim is supported by authoritative sources.

Our journey will be one of structured speculation, where hypotheses are built on the foundation of existing knowledge and tested through meticulously designed experiments. The visualizations and data presentation formats within this guide are designed for clarity and to facilitate a deep understanding of the concepts and workflows. It is my hope that this guide will not only illuminate the potential of this compound but also serve as a practical resource for your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound is a chemical compound with the molecular formula C9H10N2O3[1]. Its structure features a propionamide group linked to a phenyl ring, which is substituted with a nitro group at the para (4) position.

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the nitro group (NO2) is particularly noteworthy, as this functional group is a component of many compounds with a wide range of biological activities, including antimicrobial and anticancer effects[2]. The amide linkage is also a common feature in many biologically active molecules. This combination of structural features makes this compound a compelling candidate for biological screening.

Potential Antimicrobial Activity

Scientific Rationale

The nitroaromatic scaffold is present in several clinically used antimicrobial agents. The biological activity of these compounds is often attributed to the reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes. The presence of the 4-nitrophenyl group in this compound suggests that it may exert antimicrobial effects through a similar mechanism of action[2].

Proposed Mechanism of Action

The proposed mechanism for the antimicrobial activity of this compound involves its uptake by microbial cells, followed by the enzymatic reduction of the nitro group.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols for Antimicrobial Screening

A tiered approach is recommended, starting with broad-spectrum screening followed by quantitative assays.

Workflow for In Vitro Antimicrobial Screening:

Caption: Experimental workflow for in vitro antimicrobial testing.

Step-by-Step Protocols:

-

Disk Diffusion Assay: This initial screening method provides a qualitative assessment of antimicrobial activity[3][4].

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a standardized microbial inoculum (0.5 McFarland standard).

-

Inoculate Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

-

Controls: Include a solvent control (disc with solvent only) and a positive control (disc with a known antibiotic).

-

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth[3][5].

-

Procedure:

-

Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Add a standardized microbial inoculum to each well.

-

Incubate the plates.

-

Determine the MIC by visual inspection for turbidity or by using a growth indicator dye like resazurin[4].

-

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic.

-

-

Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of the compound that kills the microorganisms[6].

-

Procedure:

-

Following the MIC assay, subculture aliquots from the wells with no visible growth onto agar plates.

-

Incubate the plates.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial count.

-

-

-

Time-Kill Kinetic Assay: This assay provides insights into the rate of antimicrobial activity[7][8].

-

Procedure:

-

Expose a standardized microbial inoculum to various concentrations of this compound (e.g., 1x, 2x, and 4x MIC).

-

At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).

-

Plot log10 CFU/mL versus time.

-

-

Data Presentation:

| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | |||

| E. coli ATCC 25922 | |||

| P. aeruginosa ATCC 27853 | |||

| C. albicans ATCC 90028 | |||

| Positive Control (e.g., Ciprofloxacin) |

Potential Anticancer Activity

Scientific Rationale

The 4-nitrophenyl moiety is found in some compounds with reported anticancer activities. For instance, derivatives of N-(4'-nitrophenyl)-l-prolinamide have shown cytotoxic effects against various human cancer cell lines[9]. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival[10][11]. The presence of the nitro group can also contribute to the generation of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cancer cell death.

Proposed Signaling Pathway for Apoptosis Induction

A plausible mechanism for the anticancer activity of this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols for Anticancer Screening

Workflow for In Vitro Anticancer Screening:

Caption: Experimental workflow for in vitro anticancer testing.

Step-by-Step Protocols:

-

MTT or WST-1 Assay for Cytotoxicity (IC50 Determination): These colorimetric assays measure cell viability and are used to determine the half-maximal inhibitory concentration (IC50)[9].

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., NIH-3T3) to assess selectivity.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 24, 48, and 72 hours.

-

Add MTT or WST-1 reagent and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Controls: Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

-

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Cell Cycle Analysis: This assay determines the effect of the compound on cell cycle progression.

-

Procedure:

-

Treat cells with the compound at its IC50.

-

Fix the cells in ethanol and stain with a DNA-binding dye (e.g., Propidium Iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

-

Western Blot Analysis: This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins)[10].

-

Procedure:

-

Treat cells with the compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the proteins of interest, followed by secondary antibodies.

-

Detect the protein bands using a suitable imaging system.

-

-

Data Presentation:

| Cell Line | IC50 (µM) at 48h | Apoptosis (%) at IC50 | Cell Cycle Arrest Phase |

| MCF-7 | |||

| A549 | |||

| HepG2 | |||

| NIH-3T3 | |||

| Positive Control (Doxorubicin) |

Potential Anti-inflammatory Activity

Scientific Rationale

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some compounds containing amide and phenyl functionalities have demonstrated anti-inflammatory properties[12]. The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB[13][14].

Proposed Mechanism of Action

A potential anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols for Anti-inflammatory Screening

Workflow for In Vitro Anti-inflammatory Screening:

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Step-by-Step Protocols:

-

Nitric Oxide (NO) Inhibition Assay: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Procedure:

-

Culture RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with LPS.

-

After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

-

-

Cytokine Measurement by ELISA: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages.

-

Procedure:

-

Collect the supernatant from the NO inhibition assay.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.

-

-

-

COX Enzyme Inhibition Assay: This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Procedure:

-

Use commercially available COX inhibition assay kits.

-

Incubate the COX enzymes with the substrate (arachidonic acid) in the presence of various concentrations of this compound.

-

Measure the production of prostaglandin E2 (PGE2).

-

-

Data Presentation:

| Assay | IC50 (µM) |

| NO Inhibition | |

| TNF-α Inhibition | |

| IL-6 Inhibition | |

| COX-1 Inhibition | |

| COX-2 Inhibition | |

| Positive Control (e.g., Dexamethasone/Ibuprofen) |

In Vivo Toxicological Evaluation

Before any potential therapeutic application, it is crucial to assess the in vivo toxicity of this compound[15][16][17].

Acute Toxicity Study

An acute toxicity study provides preliminary information on the compound's safety profile[18].

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer single escalating doses of this compound to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Observe the animals for a period of 14 days for signs of toxicity, morbidity, and mortality.

-

Record body weight changes and perform gross necropsy at the end of the study.

-

Determine the maximum tolerated dose (MTD) and the LD50 (if applicable).

-

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for investigating the potential biological activities of this compound. The structural features of this molecule provide a strong rationale for exploring its antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols presented herein offer a clear and rigorous path for researchers to validate these hypotheses.

Should this compound demonstrate promising activity in any of these areas, future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of infection, cancer, or inflammation.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The journey from a molecule of interest to a potential therapeutic agent is long and challenging. However, with a systematic and scientifically sound approach as detailed in this guide, the true potential of this compound can be thoroughly and efficiently elucidated.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

-

Kurhekar, J., Tupas, G. D., & Otero, M. C. B. (2019). In-vitro Assays for Antimicrobial Assessment. In Phytochemistry. IntechOpen. [Link]

- CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

Alqarni, M. H., et al. (2021). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 26(16), 4997. [Link]

-

Fielden, M. R., & Kolaja, K. L. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Safety, 7(2), 107-110. [Link]

-

Li, Y., et al. (2019). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 24(18), 3345. [Link]

-

Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

-

Onajobi, A. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(54), 32441-32454. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Akhter, Z., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2186. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

-

Kos, J., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3356. [Link]

-

Xie, Y., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 1499. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Salehi, B., et al. (2019). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 20(21), 5466. [Link]

-

Guziur, A., et al. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Biomedicine & Pharmacotherapy, 93, 1269-1276. [Link]

-

Al-Salahi, R., et al. (2019). Anti-Inflammatory Activity of Natural Products. Molecules, 24(22), 4118. [Link]

-

Mehta, R. G., et al. (2006). N-(4-Hydroxyphenyl)retinamide and nitric oxide pro-drugs exhibit apoptotic and anti-invasive effects against bone metastatic breast cancer cells. Carcinogenesis, 27(3), 568-577. [Link]

-

Wang, Y., et al. (2023). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Molecules, 28(4), 1897. [Link]

-

Kalsi, R., et al. (2006). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 56(6), 420-424. [Link]

-

Wundrig, T., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Cosmetics, 11(4), 93. [Link]

-

Kim, H. S., et al. (2023). Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. International Journal of Molecular Sciences, 24(5), 4381. [Link]

-

Alghazwi, M., et al. (2023). Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. Molecules, 28(19), 6822. [Link]

Sources

- 1. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. In-vitro Assays for Antimicrobial Assessment | Semantic Scholar [semanticscholar.org]

- 8. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review | MDPI [mdpi.com]

- 12. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 16. researchgate.net [researchgate.net]

- 17. blog.biobide.com [blog.biobide.com]

- 18. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Nitrophenyl)propionamide literature review

An In-Depth Technical Guide to N-(4-Nitrophenyl)propionamide for Researchers and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the class of nitroaromatics and amides. Its structure, featuring a nitro group on a phenyl ring connected to a propionamide moiety, makes it a subject of interest in various fields of chemical and pharmaceutical research. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the molecule, rendering it a versatile intermediate for the synthesis of more complex molecules, including dyes, polymers, and pharmaceuticals.[1][2] The amide linkage provides structural rigidity and potential for hydrogen bonding, which is crucial for molecular recognition in biological systems. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of 4-nitroaniline with propionyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound:

-

Reaction Setup: To a solution of 4-nitroaniline (1.04 g, 7.5 mmol) in 30 mL of dichloromethane in a round-bottom flask, slowly add propionyl chloride (0.70 mL, 7.5 mmol).[3] The use of a solvent like dichloromethane is crucial as it is inert and effectively dissolves the reactants.

-

Reaction Execution: The reaction mixture is stirred at room temperature overnight.[3] The extended reaction time ensures the completion of the reaction.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove any solid by-products. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[3]

-

Purification: The crude product is washed with hexane (10 mL) to remove any remaining impurities.[3] Hexane is a non-polar solvent and is effective in washing away non-polar impurities, leaving the more polar product behind.

-

Drying: The final product is dried under a vacuum to afford this compound as a white powder.[3]

Caption: Synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [3][5] |

| Molecular Weight | 194.19 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Melting Point | 187-189 °C | [4][6] |

| Boiling Point | 411.7±28.0 °C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

| CAS Number | 4850-93-5 | [3][4][5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the characteristic vibrational bands are expected as follows:

-

N-H stretching: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretching: A strong absorption band in the region of 1660-1680 cm⁻¹ due to the amide carbonyl group.

-

N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-N stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the propionyl group, and the amide proton. The aromatic protons will appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons will appear as a quartet, and the methyl protons as a triplet, in the upfield region. The amide proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propionyl group. The carbonyl carbon will appear in the downfield region (around 170 ppm).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound is expected to exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl and nitro groups. The presence of the nitro group is likely to cause a red shift (bathochromic shift) in the absorption maximum compared to unsubstituted acetanilide.[7][8]

Crystal Structure Analysis

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The crystal structure of this compound has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660362.[5] Analysis of the crystal structure can reveal important information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties and biological activity of the compound.[10]

Caption: A 2D representation of a crystal lattice showing unit cells.

Potential Applications in Research and Drug Development

The nitro group is a key functional group in many bioactive molecules and approved drugs.[1][2][11] It can participate in various biological processes and is often considered a "pharmacophore." The presence of the nitro group in this compound makes it a promising scaffold for the development of new therapeutic agents.

Anticancer Activity

Derivatives of N-(4′-nitrophenyl)-l-prolinamides have shown significant cytotoxic activities against various human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines.[12] Some of these derivatives exhibited better antitumor activity than the standard drug 5-fluorouracil.[12] This suggests that the N-(4-nitrophenyl)amide core structure could be a valuable starting point for the design and synthesis of novel anticancer agents.

Antimicrobial Activity

Nitro-containing compounds are well-known for their broad-spectrum antimicrobial activity.[1][2] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that are toxic to the microorganisms.[1] Therefore, this compound and its derivatives could be investigated for their potential as antibacterial and antifungal agents.

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a wide range of derivatives. This versatility makes it a useful building block for the synthesis of more complex molecules with desired biological or material properties.

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis, versatile chemical nature, and potential applications in medicinal chemistry and material science. The presence of the nitro group and the amide linkage provides a platform for the development of novel compounds with a wide range of biological activities. This guide has provided a comprehensive overview of the current knowledge on this compound, from its synthesis and characterization to its potential as a lead compound in drug discovery. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of new therapeutic agents.

References

-

Akhter, M. R., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2186. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

Osinubi, A. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200871. [Link]

-

Journal of Emerging Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]

-

ResearchGate. (n.d.). Time-dependent UV–vis absorption spectra of 4-PN reduced by NaBH4... [Link]

-

ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]

-

ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Cervantes-Reyes, M., et al. (2013). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4... [Link]

-

de la Torre, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

McPherson, A. (2001). X-ray crystallography. Atherosclerosis Supplements, 2(3), 11-18. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 617. [Link]

-

ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]

-

Udaya, O. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

-

ResearchGate. (n.d.). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. [Link]

-

Elangovan, N., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 16843. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Shehata, A. B., et al. (2003). Effect of new poly 2-acryloyl-N,N'-bis (4-nitrophenyl) propandiamide and poly 2-acryloyl-N,N'-bis (4-methylphenyl) propandiamide and their synergistic action on the stability of nitrocellulose. Journal of Hazardous Materials, 102(2-3), 121-136. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 4850-93-5 [chemicalbook.com]

- 4. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]

- 5. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Characteristics of Nitrophenyl Amides

Introduction: The Strategic Importance of Nitrophenyl Amides